![molecular formula C17H12FN5S B2519702 6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868970-27-8](/img/structure/B2519702.png)
6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Description
6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C17H12FN5S and its molecular weight is 337.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling events that lead to cell growth and survival. This results in the inhibition of cancer cell proliferation and the induction of apoptosis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines . It inhibits the growth of these cells in a dose-dependent manner and induces their late apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Biological Activity
6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a novel compound belonging to the class of triazolopyridazines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and in vitro evaluations.
Chemical Structure and Properties
The compound's structure features a triazolo-pyridazine core with a fluorobenzyl thioether group and a pyridinyl substituent. This unique arrangement contributes to its biological activity by enhancing binding affinity to specific molecular targets.
Property | Value |
---|---|
Molecular Formula | C17H12FN5S |
Molecular Weight | 353.37 g/mol |
IUPAC Name | This compound |
CAS Number | 894052-70-1 |
The primary mechanism of action for this compound involves its interaction with various kinases. It has been shown to bind to the active sites of specific kinases, inhibiting their activity and disrupting signaling pathways that lead to cancer cell proliferation. This inhibition can trigger apoptosis in malignant cells.
In Vitro Studies
Recent studies have evaluated the cytotoxicity and kinase inhibitory activities of various triazolo-pyridazine derivatives, including this compound.
-
Cytotoxicity Assays : The compound was tested against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated moderate to significant cytotoxicity.
- IC50 Values :
- A549: IC50=1.06±0.16μM
- MCF-7: IC50=1.23±0.18μM
- HeLa: IC50=2.73±0.33μM
- IC50 Values :
Comparative Analysis
When compared with similar compounds in the triazolopyridazine class, this specific derivative demonstrated enhanced selectivity and potency due to its unique substitution pattern which affects its electronic properties.
Case Studies
Several studies have explored derivatives of triazolopyridazines for their anticancer properties:
- Study on c-Met Kinase Inhibition : A study synthesized multiple triazolo-pyridazine derivatives and evaluated them for c-Met kinase inhibition. The most promising derivative showed an IC50 comparable to Foretinib (a known c-Met inhibitor), indicating that modifications in the structure can lead to significant improvements in biological activity .
Properties
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-4-2-1-3-13(14)11-24-16-6-5-15-20-21-17(23(15)22-16)12-7-9-19-10-8-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVISIXXQJZNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.